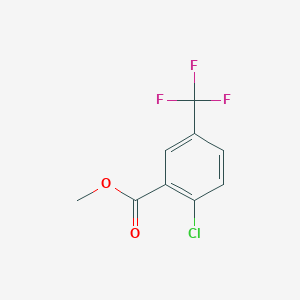

2-氯-5-(三氟甲基)苯甲酸甲酯

描述

Methyl 2-chloro-5-(trifluoromethyl)benzoate is a chemical compound that is part of the broader class of trifluoromethyl benzoates. These compounds are known for their utility in various chemical reactions due to the presence of the trifluoromethyl group, which can significantly alter the physical and chemical properties of molecules.

Synthesis Analysis

The synthesis of trifluoromethyl benzoates, such as Methyl 2-chloro-5-(trifluoromethyl)benzoate, can be achieved through several methods. One approach involves the use of KF as the only fluorine source to prepare trifluoromethyl benzoate (TFBz), which can then undergo further functionalization . Another method includes the reaction of acyclic precursors with perfluoroalkynoates to yield perfluoroalkylbenzoates, which may be related to the synthesis of Methyl 2-chloro-5-(trifluoromethyl)benzoate .

Molecular Structure Analysis

The molecular structure of compounds similar to Methyl 2-chloro-5-(trifluoromethyl)benzoate has been studied using various spectroscopic techniques. For instance, the structure of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate has been elucidated using IR, (1)H NMR, (13)C NMR, UV-Vis spectroscopies, and single-crystal X-ray diffraction techniques . These methods can also be applied to analyze the molecular structure of Methyl 2-chloro-5-(trifluoromethyl)benzoate.

Chemical Reactions Analysis

Trifluoromethyl benzoates are versatile reagents in chemical reactions. They can participate in trifluoromethoxylation-halogenation of arynes, nucleophilic substitution of alkyl (pseudo)halides, cross-coupling with aryl stannanes, and asymmetric difunctionalization of alkenes . Additionally, methyl benzoate can undergo Friedel–Crafts acylation with aromatic compounds catalyzed by trifluoromethanesulfonic acid to yield benzophenone derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of Methyl 2-chloro-5-(trifluoromethyl)benzoate are influenced by the trifluoromethyl group, which imparts unique characteristics to the molecule. The trifluoromethyl group is highly electronegative, which can affect the acidity, reactivity, and overall stability of the compound. The presence of the chloro substituent further contributes to the reactivity of the molecule, as seen in the chlorination products of related compounds . The physical properties such as melting point, boiling point, and solubility can be deduced from the molecular structure and substituents present in the compound.

科学研究应用

合成与药物应用

2-氯-5-(三氟甲基)苯甲酸甲酯作为多种生物活性分子的合成中至关重要的中间体。它以其在有机合成中的多功能性而闻名,有助于开发具有显着药理活性的化合物。这些活性跨越各个领域,如抗真菌、降压、抗癌、抗溃疡、抗精神病和抗病毒特性。该化合物作为活性支架的作用使其成为寻找和开发新的生物活性分子的优秀前体,突出了其在制药行业和合成领域的重要性 (Farooq & Ngaini, 2019)。

环境影响与降解

相关化合物的环境存在、毒性和降解途径,如三氯生等抗菌剂,已得到广泛研究。这些研究提供了对结构相关化合物(如 2-氯-5-(三氟甲基)苯甲酸甲酯)的环境归宿的见解。了解类似化合物的降解途径和环境影响有助于评估与 2-氯-5-(三氟甲基)苯甲酸甲酯的使用和处置相关的生态足迹和潜在风险 (Bedoux 等,2012)。

超分子化学与材料科学

具有苯核的化合物,如苯-1,3,5-三甲酰胺 (BTA),展示了结构相关化合物在超分子化学和材料科学应用中的巨大潜力。这些化合物通过自组装成纳米级结构和多价相互作用,在纳米技术、聚合物加工到生物医学领域都有应用。这突出了 2-氯-5-(三氟甲基)苯甲酸甲酯等化合物作为新材料和技术开发中的构建块的潜力 (Cantekin、de Greef 和 Palmans,2012)。

安全和危害

This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include wearing protective gloves, clothing, eye protection, and face protection. It should be used only outdoors or in a well-ventilated area .

属性

IUPAC Name |

methyl 2-chloro-5-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClF3O2/c1-15-8(14)6-4-5(9(11,12)13)2-3-7(6)10/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEMPTYBFWTSSQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClF3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80566912 | |

| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-chloro-5-(trifluoromethyl)benzoate | |

CAS RN |

26107-79-9 | |

| Record name | Methyl 2-chloro-5-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80566912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

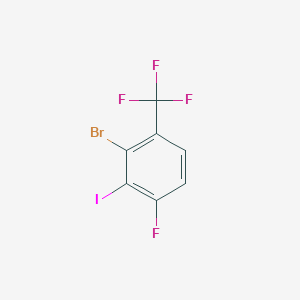

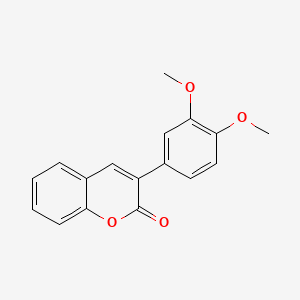

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bis[4-(trifluoromethyl)phenyl]methanol](/img/structure/B3031280.png)